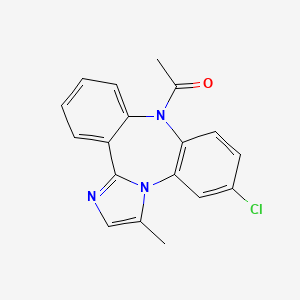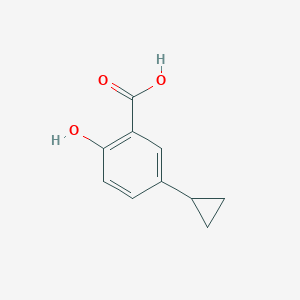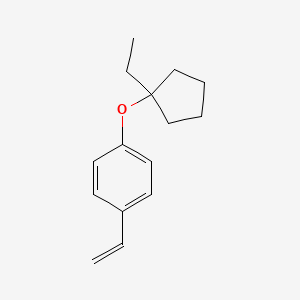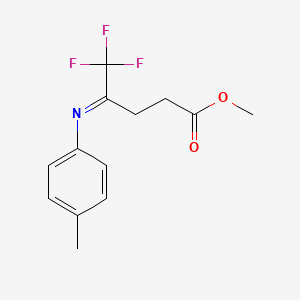
4-methyl-2-(phenylsulfonamido)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-THIAZOLECARBOXAMIDE, 4-METHYL-2-[(PHENYLSULFONYL)AMINO]-N-[4-[(2-THIAZOLYLAMINO)SULFONYL]PHENYL]- is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents .
准备方法
The synthesis of 5-THIAZOLECARBOXAMIDE, 4-METHY-2-[(PHENYLSULFONYL)AMINO]-N-[4-[(2-THIAZOLYLAMINO)SULFONYL]PHENYL]- involves multiple steps, including the formation of the thiazole ring and subsequent functionalization. One common synthetic route involves the reaction of 2-aminothiazole with various reagents to introduce the desired substituents . Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity .
化学反应分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring positions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted thiazole derivatives .
科学研究应用
5-THIAZOLECARBOXAMIDE, 4-METHYL-2-[(PHENYLSULFONYL)AMINO]-N-[4-[(2-THIAZOLYLAMINO)SULFONYL]PHENYL]- has a wide range of scientific research applications:
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, inhibiting or activating their functions. The thiazole ring structure allows it to interact with various biological molecules, leading to its diverse biological activities . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Compared to other thiazole derivatives, 5-THIAZOLECARBOXAMIDE, 4-METHYL-2-[(PHENYLSULFONYL)AMINO]-N-[4-[(2-THIAZOLYLAMINO)SULFONYL]PHENYL]- is unique due to its specific substituents, which confer distinct biological activities and chemical properties. Similar compounds include:
2-Aminothiazole: Known for its antimicrobial and anticancer activities.
4-Methylthiazole: Used in flavor and fragrance industries.
Phenylsulfonylthiazole: Studied for its potential as an anti-inflammatory agent.
These compounds share the thiazole ring structure but differ in their substituents and specific applications, highlighting the versatility and importance of thiazole derivatives in various fields .
属性
分子式 |
C20H17N5O5S4 |
|---|---|
分子量 |
535.6 g/mol |
IUPAC 名称 |
2-(benzenesulfonamido)-4-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C20H17N5O5S4/c1-13-17(32-20(22-13)25-33(27,28)15-5-3-2-4-6-15)18(26)23-14-7-9-16(10-8-14)34(29,30)24-19-21-11-12-31-19/h2-12H,1H3,(H,21,24)(H,22,25)(H,23,26) |
InChI 键 |
CQAPUCOGQNATEZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=N1)NS(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


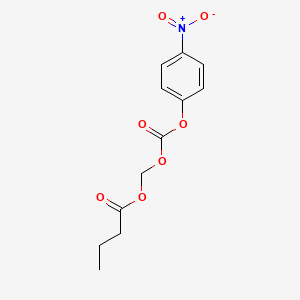
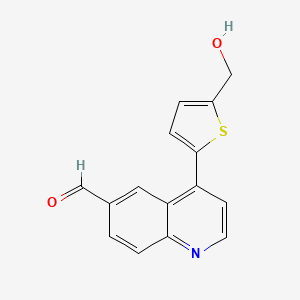
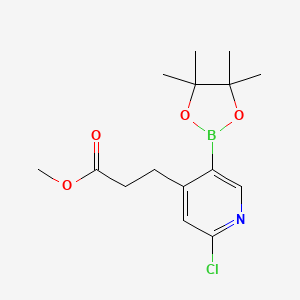
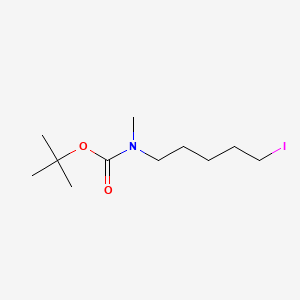
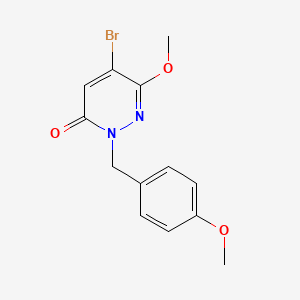
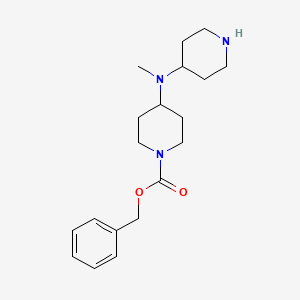
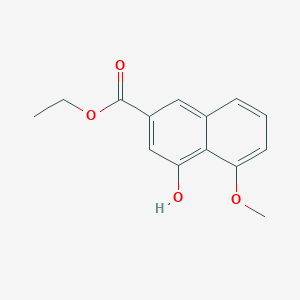
![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13926401.png)
![Glycine, N-[(1,1-diMethylethoxy)carbonyl]thio-L-phenylalanyl-, Methyl ester](/img/structure/B13926406.png)
